8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an oxadiazocine ring, which is a seven-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of fluorophenyl and ethyl groups suggests that this compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazocine ring might be involved in reactions with nucleophiles or electrophiles. The fluorophenyl group could potentially undergo reactions at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
Research on structurally similar compounds, such as derivatives of methanobenzo oxadiazocine, focuses on their synthesis through reactions like the Biginelli reaction, and their subsequent intramolecular transformations. For example, Sedova et al. (2014) explored the synthesis of substituted 2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-ones, highlighting the complex nature of these molecules and their behavior in different solvents (Sedova, Krivopalov, Gatilov, & Shkurko, 2014). Such research underscores the intricacies of synthesizing and manipulating oxadiazocine derivatives, offering insights into the broader chemical applications of similar compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-3-12-4-9-17-15(10-12)16-11-19(2,23-17)22(18(24)21-16)14-7-5-13(20)6-8-14/h4-10,16H,3,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMYELVICOFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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